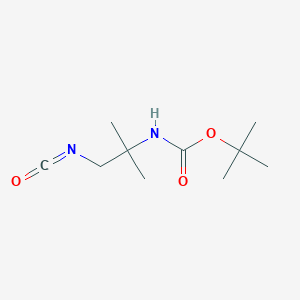
4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one
Vue d'ensemble
Description
4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one (4-BPF) is a chemical compound that has been studied extensively over the past few decades due to its wide range of applications in scientific research. 4-BPF has been used as a substrate for various enzymatic reactions and as a reagent for organic synthesis. In addition, 4-BPF has been found to possess several biochemical and physiological effects that make it an attractive compound for further research.
Applications De Recherche Scientifique
4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one has been used in a wide range of scientific research applications. It has been used as a substrate for various enzymatic reactions, including the hydrolysis of esters and amides, as well as the oxidation of alcohols. In addition, this compound has been used as a reagent for organic synthesis, particularly in the synthesis of aryl-substituted heterocycles. Furthermore, this compound has been used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of biocompatible polymers materials.
Mécanisme D'action
The mechanism of action of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one is not yet fully understood. However, it is believed that the compound acts as a substrate for various enzymatic reactions, as well as a reagent for organic synthesis. In addition, this compound has been found to possess several biochemical and physiological effects, including the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase, as well as the inhibition of certain inflammatory processes.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. In addition to its role as a substrate for various enzymatic reactions and as a reagent for organic synthesis, this compound has been found to possess several biochemical and physiological effects, including the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase, as well as the inhibition of certain inflammatory processes. In addition, this compound has been found to possess anti-cancer and anti-viral activity, as well as the ability to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one in laboratory experiments has several advantages and limitations. One of the main advantages is that this compound is relatively inexpensive and easy to obtain. In addition, it is a stable compound and can be stored without significant degradation. Furthermore, it is a versatile compound and can be used in a wide range of applications. However, there are also some limitations to its use in laboratory experiments, including its relatively low solubility in water and its potential for toxic effects.
Orientations Futures
Given the wide range of applications of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one, there are numerous potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of this compound, with the aim of developing new therapeutic strategies. Another potential direction is to explore the potential of this compound as a drug delivery system, as it has been found to possess anti-cancer and anti-viral activity. Additionally, further research into the synthesis of this compound and its derivatives could lead to the development of new and improved synthetic methods. Finally, further research into the mechanism of action of this compound could lead to new insights into its potential applications.
Méthodes De Synthèse
The most common method for the synthesis of 4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one is a two-step procedure involving the reaction of 2-bromo-4-fluorobenzaldehyde with pyrrolidine in the presence of a base. In the first step, the aldehyde is reacted with pyrrolidine in the presence of a base such as potassium carbonate or sodium hydroxide to form this compound. In the second step, the product is isolated and purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
4-(2-bromo-4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-9-4-7(12)1-2-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVUVLTULCWVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268333 | |
| Record name | 4-(2-Bromo-4-fluorophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171825-25-4 | |
| Record name | 4-(2-Bromo-4-fluorophenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171825-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromo-4-fluorophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)









![6-bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6597023.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid](/img/structure/B6597041.png)